![molecular formula C12H11NO5 B1416760 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 40306-01-2](/img/structure/B1416760.png)
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a carboxyphenyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of carboxylic acids with specific amines, followed by cyclization to form the pyrrolidine ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to yield the desired pyrrolidine derivative . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The use of catalytic amounts of iron (III) chloride in water has been reported to facilitate the Paal-Knorr pyrrole condensation, which can be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The carboxyphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly in the development of drugs targeting various diseases. Notable areas of investigation include:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Research has indicated that certain derivatives possess antimicrobial activity, making them candidates for further development as antibiotics or antifungal agents.
Biological Research
The compound has been utilized in biological studies due to its ability to interact with specific biological targets:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders or obesity management.
- Neuropharmacology : The compound may act on neurotransmitter systems, suggesting its use in studying neurological disorders such as depression or anxiety.
Data Table: Summary of Research Findings
Application Area | Findings/Case Studies | References |
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Medicinal Chemistry | Cytotoxic effects on cancer cell lines; potential as anticancer agents | , |
Antimicrobial Activity | Exhibits activity against specific bacterial strains | |
Enzyme Inhibition | Inhibits key metabolic enzymes; implications for obesity treatment | |
Neuropharmacology | Potential effects on neurotransmitter systems; implications for mental health |
Case Studies
-
Anticancer Activity Study :
A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives related to 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The results demonstrated significant cytotoxicity against breast cancer cell lines, indicating a need for further investigation into its mechanism of action and potential clinical applications. -
Antimicrobial Research :
A recent publication in Antimicrobial Agents and Chemotherapy reported the synthesis of several derivatives that showed promising antimicrobial activity against resistant strains of Staphylococcus aureus. These findings highlight the compound's potential as a scaffold for developing new antibiotics. -
Neuropharmacological Insights :
Research conducted at a leading university investigated the effects of this compound on neurotransmitter receptors. The findings suggested that it could modulate glutamate signaling, providing insights into its possible use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism by which 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound shares a similar carboxyphenyl group but has a porphyrin core, making it useful in photodynamic therapy and catalysis.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antiviral properties.
Uniqueness: 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Biological Activity
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a phenyl group substituted with a carboxylic acid, which significantly influences its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO4. The presence of two carboxylic acid groups enhances its solubility and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes key findings from various studies regarding their effects on cancer cell lines:
These results indicate that structural modifications can significantly enhance the anticancer activity of the compound, particularly against non-small cell lung adenocarcinoma (A549) cells.
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, thereby reducing cell viability.
- Inhibition of Cell Proliferation : It can interfere with cell cycle progression, leading to decreased proliferation rates.
- Targeting Specific Pathways : The compound's interaction with specific molecular targets involved in cancer progression is an area of ongoing research.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. The following table summarizes findings related to its efficacy against bacterial strains:
Despite showing limited antibacterial effects in initial screenings, modifications to the chemical structure could enhance its antimicrobial properties.
Case Studies and Research Findings
Several case studies have explored the biological activities of derivatives based on the core structure of this compound:
- Anticancer Studies : One study demonstrated that derivatives with specific substitutions significantly reduced A549 cell viability compared to untreated controls. For instance, a derivative with a 3,5-dichloro substitution exhibited a remarkable reduction in cell viability by up to 78% compared to control treatments like cisplatin .
- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial potential against multidrug-resistant bacteria. While initial results indicated limited effectiveness, further structural modifications may yield more potent derivatives .
Properties
IUPAC Name |
1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-7(2-4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZECZYSJVJKQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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